1-Amino-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 1-Amino-1,2,4-triazole derivatives can be achieved through various methodologies, including the multicomponent synthesis directly from anilines, amino pyridines, and pyrimidines under specific conditions (Tam et al., 2013). Another approach involves the treatment of 1-amino-1,2,3-triazole with sodium dichloroisocyanurate, leading to the formation of 1,1'-azobis-1,2,3-triazole, showcasing the adaptability and reactivity of the triazole moiety (Li et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Amino-1,2,4-triazoles has been extensively studied using X-ray crystallography and computational methods. These studies reveal the compound's structural flexibility and the influence of substitution on its electronic and physical properties. For instance, the structure-reactivity relationships in reactions with electrophiles have been explored, highlighting the global nucleophilicity of various substituted triazoles (Chernyshev et al., 2015).
Chemical Reactions and Properties
1-Amino-1,2,4-triazole exhibits a broad spectrum of chemical reactivity, making it a valuable scaffold in synthetic chemistry. It participates in a variety of chemical transformations, including cycloadditions, nucleophilic substitutions, and electrophilic reactions, which can be manipulated to produce a wide range of functionalized derivatives. The compound's reactivity towards electrophiles has been systematically studied, providing insights into its nucleophilicity and potential as a versatile building block (Chernyshev et al., 2015).
Physical Properties Analysis
The physical properties of 1-Amino-1,2,4-triazoles, such as solubility, melting point, and thermal stability, are crucial for their application in various fields. These properties are significantly influenced by the compound's molecular structure and the nature of substituents on the triazole ring. Studies have explored the synthesis and characterization of novel compounds based on 4-amino-1,2,4-triazole, revealing their vibrational spectra and non-linear optical properties (Matulková et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-Amino-1,2,4-triazoles, including acidity, basicity, and reactivity towards various reagents, are integral to their utility in synthetic chemistry. These properties are dictated by the electronic structure of the triazole ring and the position of the amino group. The synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines showcases the compound's versatility and its potential for creating diverse molecular architectures (Castanedo et al., 2011).
Scientific Research Applications
Agricultural and Pharmaceutical Applications : 3- and 4-amino-1,2,4-triazoles are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Peptidomimetics and Biologically Active Compounds : 5-amino-1,2,3-triazole-4-carboxylic acid is used for preparing peptidomimetics and biologically active compounds based on the triazole scaffold, which is significant in medicinal chemistry (Ferrini et al., 2015).
Inhibition of Plant Growth and Chlorophyll Synthesis : 3-Amino-1,2,4-triazole is known to inhibit growth and chlorophyll synthesis in higher plants by affecting plastid development and pigment content (Wolf, 1962).
Drug Discovery Against Various Diseases : 1,2,4-triazole derivatives are utilized in drug discovery studies targeting cancer cells, microbes, and various diseases in the human body (Nasri, Bayat, & Kochia, 2021).
Material Science and Corrosion Inhibition : These compounds are used in material science research and as corrosion inhibitors. For instance, 3-amino-1,2,4-triazole (3-ATA) shows promising corrosion inhibition performance due to its interaction with metal surfaces (Lesar & Milošev, 2009).
Biological Activities and Low Toxicity : 1,2,4-triazole derivatives exhibit a wide spectrum of biological activities and are generally characterized by low toxicity. This makes them a promising class for research into new drugs and medical applications (Kravchenko, 2018).
Anti-Cancer Pharmacophores : The 1,2,4-triazole nucleus is significant in anti-cancer compounds, enhancing pharmacological profiles and selectivity for cancer cells (Kaur, Dwivedi, Kumar, & Kumar, 2016).
Safety And Hazards
properties
IUPAC Name |
1,2,4-triazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-2-4-1-5-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZGSRLKBTDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470902 | |
Record name | 1-AMINO-1,2,4-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1,2,4-triazole | |
CAS RN |
24994-60-3 | |
Record name | 1-AMINO-1,2,4-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-triazol-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.